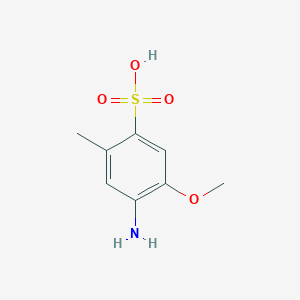

4-Amino-5-methoxy-2-methylbenzenesulfonic acid

Übersicht

Beschreibung

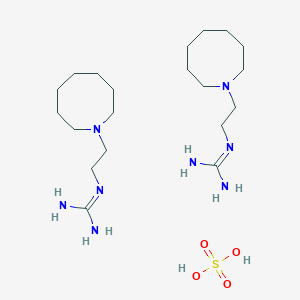

Dihydralazine sulphate is a pharmaceutical compound primarily used in the management of hypertension. It is a derivative of hydralazine and exhibits similar pharmacological properties. The compound functions by relaxing the vascular smooth muscles, thereby reducing peripheral resistance and lowering blood pressure . It is commonly administered orally in tablet form.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Herstellung von Dihydralazin-Sulfat beinhaltet die Reaktion von Hydralazin mit Schwefelsäure. Der Prozess umfasst in der Regel die folgenden Schritte:

Hydrazinhydrat-Reaktion: Hydralazin wird mit Hydrazinhydrat umgesetzt, um Dihydralazin zu bilden.

Zugabe von Schwefelsäure: Das resultierende Dihydralazin wird dann mit Schwefelsäure behandelt, um Dihydralazin-Sulfat zu bilden

Industrielle Produktionsmethoden: In industriellen Umgebungen wird die Herstellung von Dihydralazin-Sulfat auf hohe Ausbeute und Reinheit optimiert. Der Prozess beinhaltet eine strenge Kontrolle der Reaktionstemperaturen (60-100 °C) und die Verwendung von Lösungsmitteln wie Ethanol und Natriumhydroxidlösung. Der Kristallisationsprozess wird sorgfältig gesteuert, um die Bildung stabiler und reiner Dihydralazin-Sulfat-Kristalle zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Dihydralazin-Sulfat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Hydrazone zu bilden.

Reduktion: Es kann reduziert werden, um Hydrazinderivate zu bilden.

Substitution: Dihydralazin-Sulfat kann Substitutionsreaktionen mit verschiedenen Reagenzien eingehen

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.

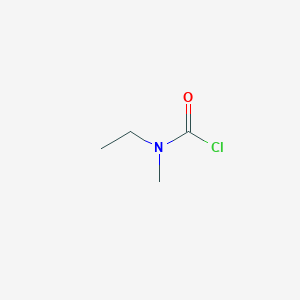

Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden häufig in Substitutionsreaktionen verwendet.

Hauptprodukte:

Oxidation: Hydrazone.

Reduktion: Hydrazinderivate.

Substitution: Verschiedene substituierte Hydrazinverbindungen

Wissenschaftliche Forschungsanwendungen

Dihydralazin-Sulfat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Reagenz in der organischen Synthese und als Vorläufer für die Synthese anderer Hydrazinderivate verwendet.

Biologie: Die Verbindung wird auf ihre Auswirkungen auf zelluläre Prozesse und ihr Potenzial als Therapeutikum untersucht.

Industrie: Es wird in der Formulierung von pharmazeutischen Produkten und bei der Entwicklung neuer blutdrucksenkender Medikamente verwendet

5. Wirkmechanismus

Der Wirkmechanismus von Dihydralazin-Sulfat beinhaltet die Entspannung der glatten Gefäßmuskulatur. Dies wird durch die Hemmung des Calciumionen-Einströms in die Muskelzellen erreicht, der für die Muskelkontraktion unerlässlich ist. Durch die Verhinderung des Calcium-Einstroms induziert Dihydralazin-Sulfat eine Vasodilatation, reduziert den peripheren Gefäßwiderstand und senkt den Blutdruck . Darüber hinaus kann es die Freisetzung von Stickstoffmonoxid, einem starken Vasodilatator, stimulieren, was die Entspannung der Blutgefäße weiter unterstützt .

Wirkmechanismus

The mechanism of action of dihydralazine sulphate involves the relaxation of vascular smooth muscles. This is achieved through the inhibition of calcium ion movement into the muscle cells, which is essential for muscle contraction. By preventing the influx of calcium, dihydralazine sulphate induces vasodilation, reducing peripheral vascular resistance and lowering blood pressure . Additionally, it may stimulate the release of nitric oxide, a potent vasodilator, further contributing to the relaxation of blood vessels .

Vergleich Mit ähnlichen Verbindungen

Dihydralazin-Sulfat ähnelt anderen Verbindungen der chemischen Klasse der Hydrazinophthalazine, wie z. B. Hydralazin. Es hat jedoch einzigartige Eigenschaften, die es von seinen Gegenstücken unterscheiden:

Dihydrazinophthalazin: Diese Verbindung hat eine ähnliche Struktur, unterscheidet sich aber in ihrem pharmakologischen Profil und ihren klinischen Anwendungen.

Liste ähnlicher Verbindungen:

- Hydralazin

- Dihydrazinophthalazin

- Dihydralazinum

Dihydralazin-Sulfat zeichnet sich durch seinen spezifischen Wirkmechanismus und seine Wirksamkeit bei der Behandlung von Bluthochdruck aus, was es zu einer wertvollen Verbindung sowohl in klinischen als auch in Forschungsumgebungen macht.

Eigenschaften

IUPAC Name |

4-amino-5-methoxy-2-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4S/c1-5-3-6(9)7(13-2)4-8(5)14(10,11)12/h3-4H,9H2,1-2H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBAVAJIXZVRJHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2027628 | |

| Record name | 4-Amino-5-methoxy-2-methylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Water or Solvent Wet Solid | |

| Record name | Benzenesulfonic acid, 4-amino-5-methoxy-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

6471-78-9 | |

| Record name | 4-Amino-5-methoxy-2-methylbenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6471-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-5-methoxy-2-toluenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006471789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 4-amino-5-methoxy-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Amino-5-methoxy-2-methylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxy-2-methylsulphanilic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.654 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINO-5-METHOXY-2-TOLUENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/308K033X64 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-N-[4-methyl-2-oxo-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-6-yl]pentadecanamide](/img/structure/B29680.png)